![molecular formula C12H9F6NO B3012374 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one CAS No. 1164537-19-2](/img/structure/B3012374.png)
1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses and pharmaceuticals. The presence of trifluoromethyl groups within the structure suggests that it may have unique electronic and steric properties that could be exploited in chemical reactions.
Synthesis Analysis
The synthesis of fluorinated compounds, such as 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one, often involves the use of trifluoromethyl-substituted anilines as key intermediates. These intermediates can be further reacted with dianions derived from oximes to produce novel compounds like isoxazoles and triazines . The synthesis typically involves the use of strong bases such as lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) to generate the required dianions, which then undergo cyclization reactions involving the trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of related trifluoromethyl compounds has been extensively studied using Density Functional Theory (DFT) calculations. For instance, the structure and vibrational frequencies of the enol form of 1,1,1-trifluoro-2,4-pentanedione, a compound similar in structure to the one of interest, have been investigated and compared with other fluorinated acetylacetones . These studies provide insights into the effects of trifluoromethyl groups on molecular stability and hydrogen bonding strength .
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in these compounds is significant, as it can be anionically activated to participate in the formation of various heterocyclic compounds. The anionically activated trifluoromethyl group can undergo elimination reactions to generate intermediate products that can be further transformed into isoxazoles, triazines, and other heterocycles . This reactivity is crucial for the synthesis of a wide range of fluorinated organic molecules with potential applications in medicinal chemistry and materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one and related compounds are influenced by the presence of trifluoromethyl groups. These groups can significantly alter the electronic properties of the molecule, leading to changes in reactivity, boiling points, solubility, and other physical properties. The vibrational spectroscopy data obtained from DFT calculations can be used to predict and interpret the IR and Raman spectra, which are directly related to the physical properties of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Functional Derivatives : This compound can be synthesized through the addition of acetylacetone to trifluoroacetonitrile, leading to various trifluoromethylpyrimidines derivatives. Such derivatives are of interest due to their potential in various applications (Dorokhov et al., 1991).
Creation of Heterocyclic Compounds : The compound has been used in the synthesis of heterocyclic compounds like 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives. This involves structural and conformational studies, highlighting its utility in complex organic syntheses (Buceta et al., 2004).
Chemical Properties and Reactions
Crystal Packing Influence : The compound's derivatives, such as 1,1,1-trifluoro-4-methoxy-3-penten-2-one, are used to study the influence of trifluoromethyl groups on crystal packing in the context of binuclear copper(II) complexes. This application is crucial in understanding the molecular structures and interactions in crystallography (Edilova et al., 2021).
Investigating Chemical Reactivity : In various studies, the reactivity of the compound and its derivatives has been explored. For instance, the formation of heterocyclic systems and the impact of trifluoromethyl groups on reaction pathways have been a focus of research, elucidating the compound's diverse chemical behaviors (Furin & Zhuzhgov, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c1-7(6-10(20)12(16,17)18)19-9-4-2-8(3-5-9)11(13,14)15/h2-6,19H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSSEBRWAAECV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
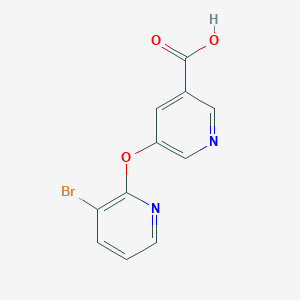

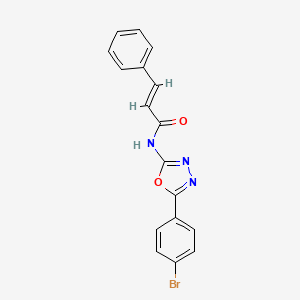
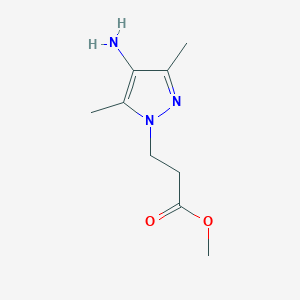
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)
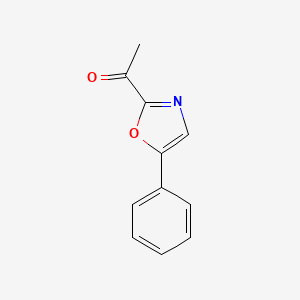
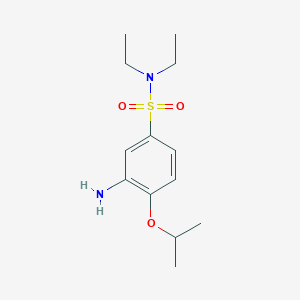
![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)
![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)